molecular formula C19H28N2O4 B2555066 N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1022001-74-6

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B2555066
CAS No.: 1022001-74-6
M. Wt: 348.443
InChI Key: JWHAQMLGGJLHOM-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The spirocyclic scaffold, characterized by a combination of rigidity and flexibility, makes it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves a multi-step process. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of a ketone with an aldehyde in the presence of an acid catalyst to form the spirocyclic intermediate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The Prins cyclization reaction, due to its efficiency and simplicity, is a promising candidate for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the bacterium’s survival . This inhibition disrupts the transport of essential lipids, leading to the bacterium’s death. The compound’s spirocyclic structure allows it to fit into the protein’s active site, blocking its function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as 1-oxa-9-azaspiro[5.5]undecane derivatives and 1,9-diazaspiro[5.5]undecane-containing compounds . These compounds share the spirocyclic scaffold but differ in their peripheral substituents and functional groups.

Uniqueness

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to its specific combination of the butoxyphenyl group and the carboxamide functionality. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-2-3-13-23-17-7-5-16(6-8-17)20-18(22)21-11-9-19(10-12-21)24-14-4-15-25-19/h5-8H,2-4,9-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAQMLGGJLHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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